molecular formula C21H22ClF4NO2 B5393506 4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride

4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride

Cat. No.: B5393506
M. Wt: 431.8 g/mol
InChI Key: PDPZFWHTGJNPNS-KQGICBIGSA-N
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Description

4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a morpholine ring, a tetrafluorophenyl group, and an ethylphenoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps, including the formation of the morpholine ring, the introduction of the tetrafluorophenyl group, and the attachment of the ethylphenoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

    Formation of the Morpholine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrafluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using tetrafluorobenzene derivatives.

    Attachment of the Ethylphenoxy Group: This step typically involves nucleophilic substitution reactions where the ethylphenoxy group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and organometallic compounds are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-[4-(3-methylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine
  • 4-[(E)-3-[4-(3-propylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine

Uniqueness

The unique combination of the tetrafluorophenyl group and the ethylphenoxy group in 4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride distinguishes it from similar compounds. This unique structure may confer specific properties and activities that are not observed in other related compounds.

Properties

IUPAC Name

4-[(E)-3-[4-(3-ethylphenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4NO2.ClH/c1-2-14-5-3-6-15(13-14)28-21-19(24)17(22)16(18(23)20(21)25)7-4-8-26-9-11-27-12-10-26;/h3-7,13H,2,8-12H2,1H3;1H/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPZFWHTGJNPNS-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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